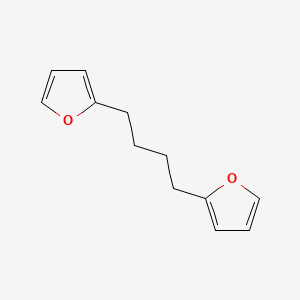
Furan, 2,2'-(1,4-butanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(furan-2-yl)butane is an organic compound featuring two furan rings attached to a butane backbone. Furans are a class of aromatic heterocycles known for their diverse pharmacological activities and utility in various chemical processes . The compound’s structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry and materials science .
Métodos De Preparación
The synthesis of 1,4-Di(furan-2-yl)butane typically involves the cyclization of 1,4-diketones. One common method is the acid-catalyzed cyclization of 1,4-diones, using catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, or amberlyst 15 . Another approach involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, catalyzed by silver salts . Industrial production methods often leverage these catalytic processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1,4-Di(furan-2-yl)butane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the furan rings, leading to the formation of dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like singlet oxygen, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include substituted furans and dihydrofuran derivatives .
Aplicaciones Científicas De Investigación
1,4-Di(furan-2-yl)butane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Di(furan-2-yl)butane and its derivatives often involves interactions with biological targets such as enzymes and receptors. For instance, some furan derivatives inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells . The molecular pathways involved include the activation of p53 and Bax proteins and the inhibition of Bcl-2, leading to programmed cell death .
Comparación Con Compuestos Similares
1,4-Di(furan-2-yl)butane can be compared with other furan derivatives such as:
2,5-Di(furan-2-yl)thiophene: This compound features a thiophene ring instead of a butane backbone, offering different electronic properties and reactivity.
2,5-Furandicarboxylic acid: Known for its use in producing bioplastics, this compound has carboxylic acid groups that provide unique chemical functionalities.
Furan-2-ylmethanol: This derivative has a hydroxymethyl group, making it useful in synthesizing various pharmaceuticals and agrochemicals.
The uniqueness of 1,4-Di(furan-2-yl)butane lies in its dual furan rings and butane backbone, which confer distinct reactivity and versatility in synthetic applications .
Propiedades
Número CAS |
57640-17-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[4-(furan-2-yl)butyl]furan |
InChI |
InChI=1S/C12H14O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
RHWMLZXMSHVPRA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CCCCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


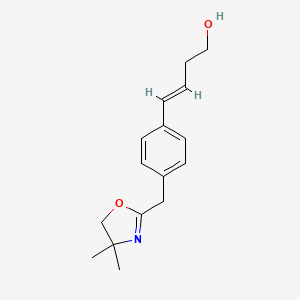

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
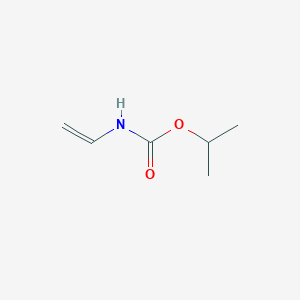
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)

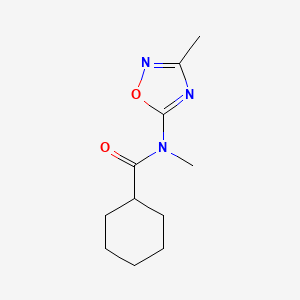
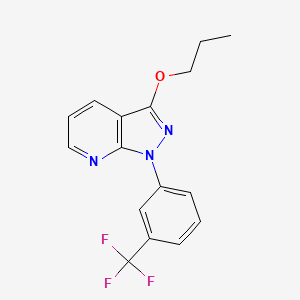
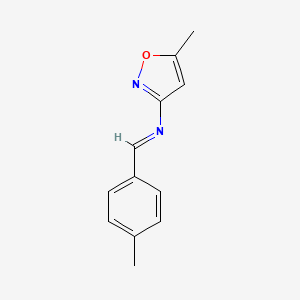
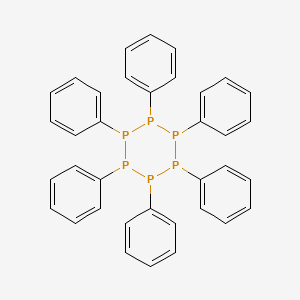
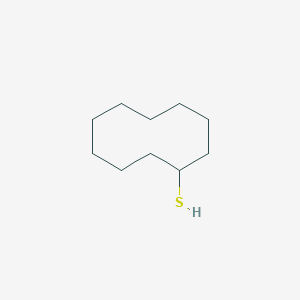
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

